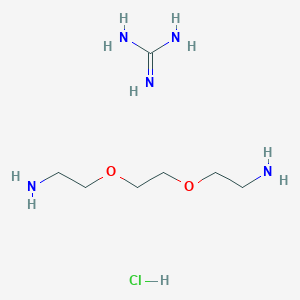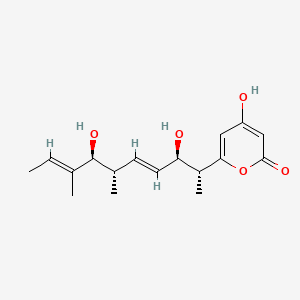
Oligo(2-(2-ethyoxy)ethoxyethylguanidium chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) is a cationic biocide containing a guanidine group. It is known for its antimicrobial properties and is used in various applications, including healthcare products, cosmetics, household cleaning products, pet and general disinfectants, and food preservatives . The compound is part of the guanidine family, which is known for its ability to disrupt microbial cell membranes, leading to cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) involves the polymerization of 2-(2-ethoxy)ethoxyethylamine with guanidine monohydrochloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired polymer . The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The polymer is then purified and formulated into various products for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) primarily undergoes substitution reactions due to the presence of the guanidine group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different antimicrobial properties and applications .
Aplicaciones Científicas De Investigación
Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) has a wide range of scientific research applications:
Chemistry: It is used as a biocide in various chemical formulations to prevent microbial contamination.
Biology: The compound is studied for its antimicrobial properties and its effects on microbial cell membranes.
Industry: It is used in the formulation of disinfectants and preservatives for various industrial applications.
Mecanismo De Acción
The mechanism of action of oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) involves the disruption of microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of the cell membrane, leading to membrane disruption and cell death . This interaction is primarily ionic in nature and is considered a molecular initiating event that leads to adverse outcomes in microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
Polyhexamethyleneguanidine phosphate: Another cationic biocide with similar antimicrobial properties.
Polyhexamethyleneguanidine hydrochloride: Known for its use in disinfectants and antimicrobial coatings.
Uniqueness
Oligo(2-(2-ethoxy)ethoxyethylguanidium chloride) is unique due to its specific polymer structure, which provides a balance between hydrophilicity and hydrophobicity, enhancing its antimicrobial efficacy . Additionally, its ability to disrupt microbial cell membranes through ionic interactions makes it a potent biocide .
Propiedades
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethanamine;guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2.CH5N3.ClH/c7-1-3-9-5-6-10-4-2-8;2-1(3)4;/h1-8H2;(H5,2,3,4);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEWOZYKPIENEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN)N.C(=N)(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
374572-91-5 |
Source


|
| Record name | Guanidine hydrochloride-triethylene glycol diamine copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374572-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



